2,3,4,5-Tetrachlorothiophenol

Metabolism Fungicide degradation Biomonitoring

2,3,4,5-Tetrachlorothiophenol (2,3,4,5-TCTP, molecular formula C₆H₂Cl₄S, molecular weight 247.96 g/mol) is a chlorinated thiophenol possessing a contiguous arrangement of four chlorine substituents on the benzene ring, adjacent to the thiol group. This arrangement distinguishes it from other polychlorinated thiophenols, particularly the symmetric 2,3,5,6-tetrachloro isomer and the fully chlorinated pentachlorothiophenol.

Molecular Formula C6H2Cl4S
Molecular Weight 248.0 g/mol
CAS No. 4706-91-6
Cat. No. B12682655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5-Tetrachlorothiophenol
CAS4706-91-6
Molecular FormulaC6H2Cl4S
Molecular Weight248.0 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)S
InChIInChI=1S/C6H2Cl4S/c7-2-1-3(11)5(9)6(10)4(2)8/h1,11H
InChIKeyRQRZJGHZAPYDCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4,5-Tetrachlorothiophenol (CAS 4706-91-6) – Scientific & Industrial Procurement Baseline


2,3,4,5-Tetrachlorothiophenol (2,3,4,5-TCTP, molecular formula C₆H₂Cl₄S, molecular weight 247.96 g/mol) is a chlorinated thiophenol possessing a contiguous arrangement of four chlorine substituents on the benzene ring, adjacent to the thiol group. This arrangement distinguishes it from other polychlorinated thiophenols, particularly the symmetric 2,3,5,6-tetrachloro isomer and the fully chlorinated pentachlorothiophenol. It is primarily recognized in the scientific literature as a specific reductive metabolite of the fungicide pentachloronitrobenzene (PCNB) in both mammalian and plant systems . The compound exhibits a density of 1.654 g/cm³ and a boiling point of 321.5°C at 760 mmHg .

Why 2,3,4,5-Tetrachlorothiophenol Cannot Be Replaced by Generic Chlorinated Thiophenols


Chlorinated thiophenols with identical molecular formulae (tetrachloro isomers) but different chlorine substitution patterns exhibit measurably distinct thermodynamic stabilities, acidities, and bond dissociation enthalpies. For instance, the S–H bond dissociation enthalpy of 2,3,4,5-TCTP differs from that of 2,3,5,6-TCTP by 3.3 kcal/mol. More critically, the pentachloro analogue possesses a pKa nearly two orders of magnitude lower, profoundly altering its ionization state under physiological or environmental conditions. Additionally, 2,3,4,5-TCTP is the sole tetrachlorothiophenol identified as a reductive metabolite of pentachloronitrobenzene (PCNB) in mammals, making it irreplaceable as a metabolite reference standard . Such differences preclude straightforward interchangeability in synthetic routes, environmental fate modeling, or metabolic tracing studies.

2,3,4,5-Tetrachlorothiophenol – Quantitative Differentiation Evidence for Procurement Decisions


Regioisomeric Specificity as a Distinct PCNB Metabolite

2,3,4,5-TCTP is specifically identified among tetrachlorothiophenol isomers as a metabolite of pentachloronitrobenzene (PCNB). In rat metabolism studies, 2,3,4,5-TCTP was unequivocally detected in excreta, alongside 2,3,4,5-tetrachlorothioanisole, whereas the 2,3,5,6- and 2,3,4,6- isomers were reported as separate, distinguishable entities formed via distinct metabolic routes . In cress, 2,3,4,5-TCTP was identified as a conjugated plant metabolite of PCNB . This metabolic specificity is absent for other tetrachlorothiophenol regioisomers, which are not reported as direct PCNB metabolites in these systems.

Metabolism Fungicide degradation Biomonitoring Reference standards

Standard Enthalpy of Formation (ΔfH°298) Across Chlorinated Thiophenol Congeners

The CBS-QB3 composite quantum chemical method was applied to the complete series of chlorinated thiophenols to compute standard enthalpies of formation (ΔfH°298). Among the three tetrachlorothiophenol regioisomers, 2,3,4,5-TCTP exhibits the highest enthalpy, 7.7 kcal/mol, whereas both 2,3,4,6-TCTP and 2,3,5,6-TCTP have lower, identical values of 6.0 kcal/mol. Pentachlorothiophenol is further stabilized at 4.1 kcal/mol . This represents a difference of 1.7 kcal/mol between 2,3,4,5-TCTP and its symmetric isomer, attributable to the energetic penalty of adjacent chlorine substitution.

Thermochemistry Computational chemistry Stability ranking Thermodynamic modeling

S–H Bond Dissociation Enthalpy (BDH) and Radical Stability

The homolytic bond dissociation enthalpy (BDH) of the S–H bond governs the propensity of thiophenols to form thiyl radicals—a critical parameter in radical scavenging and polymer stabilization applications. The CBS-QB3 calculations yield a BDH of 77.4 kcal/mol for 2,3,4,5-TCTP, compared with 74.1 kcal/mol for 2,3,5,6-TCTP (Δ = +3.3 kcal/mol) and 69.2 kcal/mol for pentachlorothiophenol (Δ = +8.2 kcal/mol) . The 2,3,4,6- isomer has a BDH of 77.0 kcal/mol. These differences, while described as 'rather minor' relative to the full span of phenol analogues, are sufficient to alter radical generation kinetics at elevated temperatures.

Bond dissociation energy Radical chemistry Antioxidant activity Polymer chemistry

Calculated pKa and Its Impact on Environmental Fate and Ionization State

The pKa of a thiophenol dictates its ionization state in aqueous systems, which in turn controls solubility, membrane permeability, and environmental transport. Using a thermodynamic cycle combining gas-phase deprotonation free energies and continuum solvation (PCM), the calculated pKa of 2,3,4,5-TCTP is 4.44. By comparison, the 2,3,4,6- isomer has a pKa of 4.76, the 2,3,5,6- isomer 4.50, and pentachlorothiophenol a much lower pKa of 2.58 . The near two-order-of-magnitude difference in acidity between 2,3,4,5-TCTP and pentachlorothiophenol means that at neutral pH, pentachlorothiophenol is predominantly deprotonated (thiolate anion), while 2,3,4,5-TCTP remains substantially protonated.

Acid dissociation constant Speciation Environmental chemistry QSAR

Boiling Point Differentiation Between 2,3,4,5-TCTP and Its Fully Chlorinated Analog

The experimentally determined boiling point (at 760 mmHg) for 2,3,4,5-TCTP is 321.5°C , materially lower than the 351.3°C reported for pentachlorothiophenol . This 29.8°C difference influences distillation behavior and thermal stress during purification. Among the regioisomers, finer distinctions exist: 2,3,4,6-TCTP boils at 318.5°C and 2,3,5,6-TCTP at approximately 316°C , positioning 2,3,4,5-TCTP as the highest-boiling tetrachloro isomer.

Physical property Distillation Purification Volatility

2,3,4,5-Tetrachlorothiophenol – Evidence-Backed Application Scenarios for Procurement


Analytical Reference Standard for PCNB Metabolite Identification in Biomonitoring

2,3,4,5-TCTP is the only tetrachlorothiophenol regioisomer confirmed as a PCNB metabolite in both rat and cress models . Environmental toxicology and pesticide residue laboratories conducting GC-MS or LC-MS/MS monitoring of PCNB degradation products require this specific isomer as a certified reference standard to ensure accurate chromatographic peak assignment and quantification. Substitution with the 2,3,5,6- or 2,3,4,6- isomer will produce false-negative or misidentified metabolite profiles.

Thermochemical Reactivity Modeling for Radical Generation and Polymer Additive Performance

The S–H bond dissociation enthalpy of 2,3,4,5-TCTP (77.4 kcal/mol) is distinctly higher than that of pentachlorothiophenol (69.2 kcal/mol) and the symmetric 2,3,5,6-isomer (74.1 kcal/mol) . Computational chemists and polymer scientists modeling thiyl radical generation rates for rubber peptization or antioxidant chain-breaking mechanisms must input isomer-specific BDH values. Selecting the wrong isomer leads to erroneous kinetic predictions that misrepresent additive performance.

Aqueous Speciation and Environmental Fate Studies Requiring Isomer-Exact pKa Input

With a calculated pKa of 4.44—nearly two orders of magnitude higher than pentachlorothiophenol (pKa 2.58)—2,3,4,5-TCTP exhibits markedly different ionization behavior across environmentally relevant pH ranges . Researchers modeling the transport, bioaccumulation, or soil sorption of chlorothiophenols must use the correct isomer's pKa; a mismatch here can invert predictions of whether the compound migrates as a neutral species or as a less mobile thiolate anion.

Synthetic Intermediate for Polycyclic Chloroarenes via Cycloaddition Chemistry

2,3,4,5-Tetrachlorothiophene 1,1-dioxide—a direct derivative of 2,3,4,5-tetrachlorothiophenol—participates in cycloaddition reactions with hydrocarbons to yield polycyclic chloroarenes . This synthetic pathway is regioisomer-specific: only the contiguous 2,3,4,5-chlorination pattern yields the dioxides capable of the described cycloaddition manifold. Medicinal chemistry groups synthesizing PDE1 inhibitors or other chlorinated polycyclic scaffolds require this specific isomer for patent-defined synthetic routes.

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